molecular formula C18H20N4O4S B2808334 N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-25-6

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2808334
CAS No.: 1048678-25-6
M. Wt: 388.44
InChI Key: XRCGXECHCDKMBA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties . They are synthesized to combat drug resistance by pathogens and cancerous cells .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One such method involves the reduction of Schiff bases . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structures of similar compounds have been analyzed using techniques like NMR, IR and elemental analysis . These compounds often consist of asymmetric units in different crystal systems .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often involve reduction processes . Sodium borohydride (NaBH4) is a common reducing agent used due to its selectivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually confirmed by spectroanalytical data such as NMR and IR .

Scientific Research Applications

Heterocyclic Compound Synthesis

The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various heterocyclic compounds demonstrates the versatility of thiazole derivatives in synthesizing biologically active molecules. For instance, Albreht et al. (2009) described the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting the potential of thiazole compounds in the development of novel heterocyclic structures with diverse biological activities (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antimicrobial and Antioxidant Activities

Compounds derived from thiazole scaffolds have been evaluated for their antimicrobial and antioxidant activities. Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium and assessed their antimicrobial activity against various pathogenic bacteria and fungi, as well as their antioxidant activity, demonstrating the potential of these compounds in medical textile applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Anticancer Properties

Zykova et al. (2018) explored the biological activity of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides, revealing their potential as anticancer agents due to their ability to disrupt cell division and induce cell death through a mitotic catastrophe pathway. This highlights the potential therapeutic applications of such thiazole derivatives in cancer treatment (Zykova et al., 2018).

Synthesis of Anti-Cancer Drugs

The development of efficient synthetic methods for 2-aminothiazole-5-carbamides, as demonstrated by Chen et al. (2009), underlines the importance of thiazole derivatives in the synthesis of anti-cancer drugs like dasatinib. This work showcases the role of thiazole compounds in pharmaceutical synthesis and drug discovery (Chen et al., 2009).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazole derivatives have been found to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

Thiazole derivatives have potential applications in the medical field, particularly in the development of new antimicrobial and anticancer drugs . They could be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-2-26-13-5-3-11(4-6-13)19-16(24)9-12-10-27-18(20-12)22-17(25)14-7-8-15(23)21-14/h3-6,10,14H,2,7-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGXECHCDKMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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